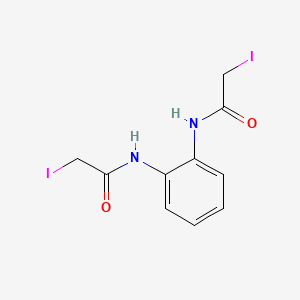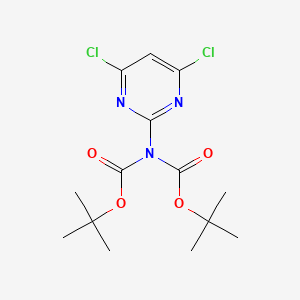![molecular formula C12H19ClO B13783847 Spiro[4.6]undecane-2-carbonyl chloride CAS No. 95070-39-6](/img/structure/B13783847.png)
Spiro[4.6]undecane-2-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[4.6]undecane-2-carbonyl chloride is a chemical compound with the molecular formula C₁₂H₁₉ClO. It is characterized by a spirocyclic structure, where two rings share a single carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undecane-2-carbonyl chloride typically involves the reaction of spiro[4.6]undecane-2-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted into the corresponding acyl chloride . The general reaction scheme is as follows:
Spiro[4.6]undecane-2-carboxylic acid+SOCl2→Spiro[4.6]undecane-2-carbonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[4.6]undecane-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Carboxylic Acids: Formed by hydrolysis.
Alcohols: Formed by reduction.
Applications De Recherche Scientifique
Chemistry
Spiro[4.6]undecane-2-carbonyl chloride is used as an intermediate in the synthesis of various spirocyclic compounds. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine
In biological research, spirocyclic compounds derived from this compound are studied for their potential pharmacological properties. These compounds may exhibit antimicrobial, anticancer, and anti-inflammatory activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, including polymers and advanced materials. Its unique structure imparts desirable properties to the final products .
Mécanisme D'action
The mechanism of action of Spiro[4.6]undecane-2-carbonyl chloride primarily involves its reactivity as an acylating agent. It targets nucleophilic sites in molecules, leading to the formation of covalent bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a key intermediate .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Spiro[5.5]undecane-2-carbonyl chloride
- Spiro[4.5]decane-2-carbonyl chloride
- Spiro[6.6]dodecane-2-carbonyl chloride
Uniqueness
Spiro[4.6]undecane-2-carbonyl chloride is unique due to its specific ring size and the position of the carbonyl chloride group. This structural feature influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in terms of stability and reactivity, making it a versatile intermediate in synthetic chemistry .
Propriétés
Numéro CAS |
95070-39-6 |
|---|---|
Formule moléculaire |
C12H19ClO |
Poids moléculaire |
214.73 g/mol |
Nom IUPAC |
spiro[4.6]undecane-3-carbonyl chloride |
InChI |
InChI=1S/C12H19ClO/c13-11(14)10-5-8-12(9-10)6-3-1-2-4-7-12/h10H,1-9H2 |
Clé InChI |
HZGJMMJPEYTLBW-UHFFFAOYSA-N |
SMILES canonique |
C1CCCC2(CC1)CCC(C2)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


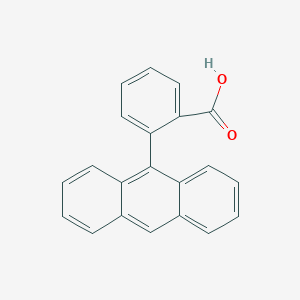
![3-[(E)-N-anilino-C-methylcarbonimidoyl]-4-hydroxy-1-methylquinolin-2-one](/img/structure/B13783771.png)
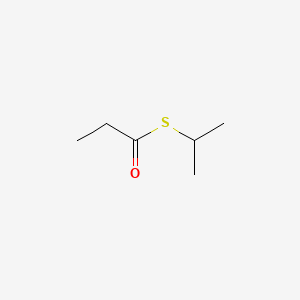
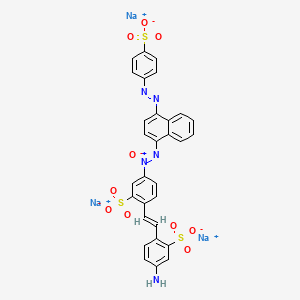
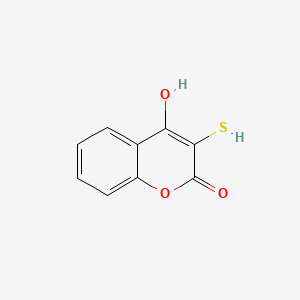
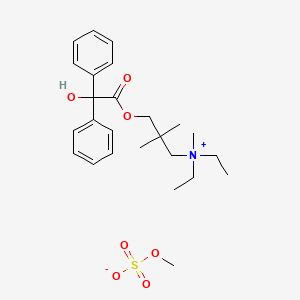
![Methyl 4-[8-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]benzoate](/img/structure/B13783793.png)
![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-, monosodium salt](/img/structure/B13783813.png)
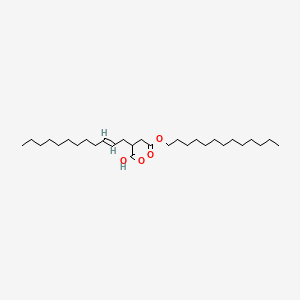

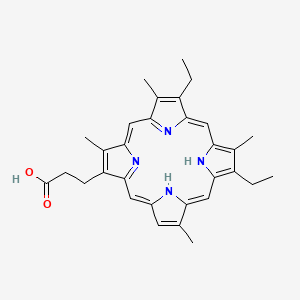
![1,6-Naphthyridine-4-carboxylic acid, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13783848.png)
